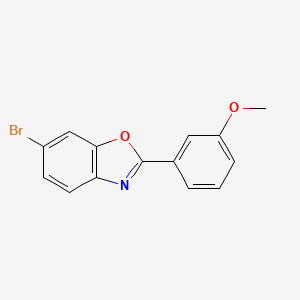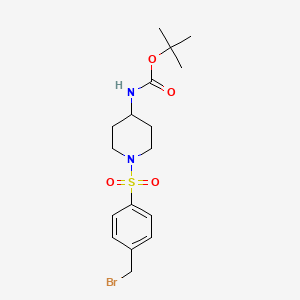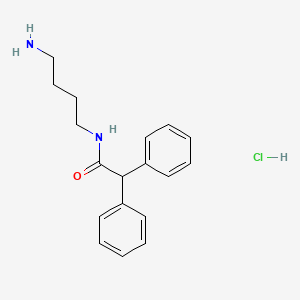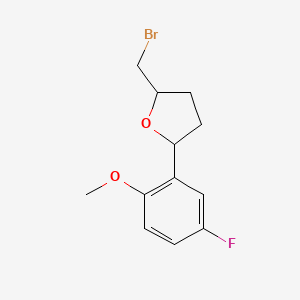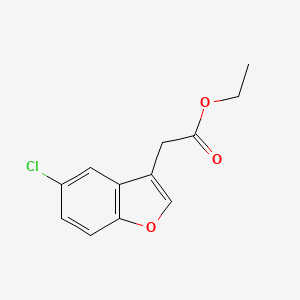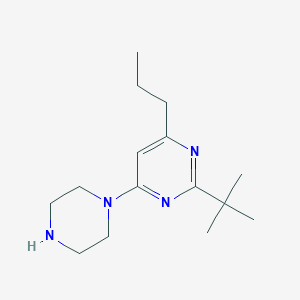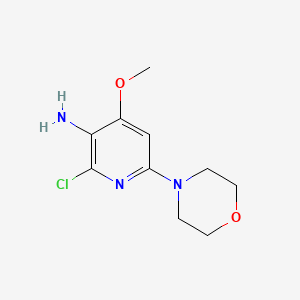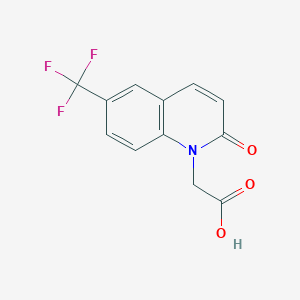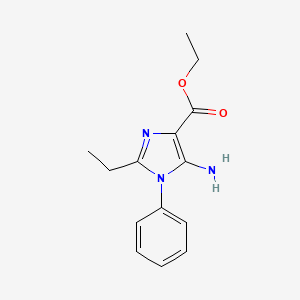![molecular formula C13H12S B8369655 2'-Methyl-[1,1'-biphenyl]-2-thiolE CAS No. 87221-17-8](/img/structure/B8369655.png)
2'-Methyl-[1,1'-biphenyl]-2-thiolE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Methyl[1,1’-biphenyl]-2-thiol is an organic compound with the molecular formula C13H12S It is a derivative of biphenyl, where a methyl group is attached to one of the phenyl rings, and a thiol group (-SH) is attached to the other phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl[1,1’-biphenyl]-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-1-methylbenzene and thiophenol.
Reaction Conditions: The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. A palladium catalyst, such as Pd(PPh3)4, is used to facilitate the coupling reaction.
Procedure: The 2-bromo-1-methylbenzene is reacted with thiophenol in the presence of the palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like toluene. The reaction mixture is heated to reflux for several hours.
Purification: After the reaction is complete, the product is purified by column chromatography to obtain pure 2’-Methyl[1,1’-biphenyl]-2-thiol.
Industrial Production Methods
Industrial production methods for 2’-Methyl[1,1’-biphenyl]-2-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
2’-Methyl[1,1’-biphenyl]-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can be reduced to form the corresponding biphenyl derivative.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2’-Methyl[1,1’-biphenyl]-2-disulfide.
Reduction: Formation of 2’-Methyl[1,1’-biphenyl].
Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.
科学研究应用
2’-Methyl[1,1’-biphenyl]-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2’-Methyl[1,1’-biphenyl]-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation.
相似化合物的比较
Similar Compounds
2-Methyl[1,1’-biphenyl]: Lacks the thiol group, making it less reactive in certain chemical reactions.
2’-Methyl[1,1’-biphenyl]-4-thiol: Similar structure but with the thiol group at a different position, leading to different reactivity and properties.
2-Phenylthiophenol: Contains a thiol group but lacks the biphenyl structure, resulting in different chemical behavior.
Uniqueness
2’-Methyl[1,1’-biphenyl]-2-thiol is unique due to the presence of both a methyl group and a thiol group on the biphenyl structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
87221-17-8 |
|---|---|
分子式 |
C13H12S |
分子量 |
200.30 g/mol |
IUPAC 名称 |
2-(2-methylphenyl)benzenethiol |
InChI |
InChI=1S/C13H12S/c1-10-6-2-3-7-11(10)12-8-4-5-9-13(12)14/h2-9,14H,1H3 |
InChI 键 |
KOQGXYGQUONZGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC=CC=C2S |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
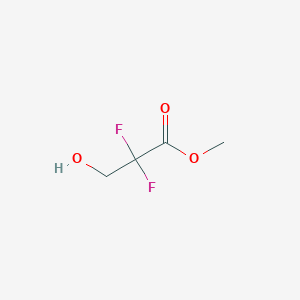
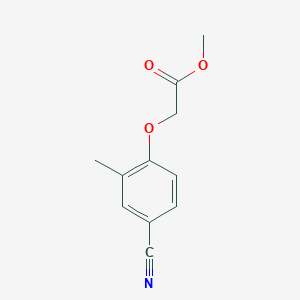
![2-[2-(4-Acetamidophenoxy)ethoxy]ethanol](/img/structure/B8369595.png)
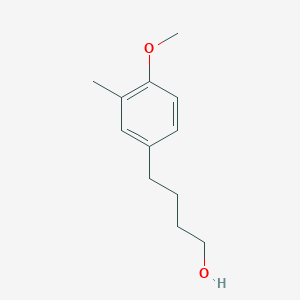
![N-Cyclopentyl-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B8369599.png)
